ethyl 2-(4-oxo-4H-chromene-3-carboxamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(4-oxo-4H-chromene-3-carboxamido)thiazole-4-carboxylate is a chemical compound. It is a yellow solid with a melting point of 230–232 °C .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The yield was reported to be 90% . The synthesis involved several steps, including reactions with various reagents and conditions .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the structure of the molecule, including the types of atoms present and their connectivity .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. The reactions can involve various reagents and conditions, and can lead to a variety of products .Physical and Chemical Properties Analysis
This compound has several notable physical and chemical properties. It is a yellow solid with a melting point of 230–232 °C . It has a molecular weight of 218.21 . The compound is stable under normal conditions, but it should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Synthesis and Biological Applications
Synthesis Techniques : Ethyl 2-(4-oxo-4H-chromene-3-carboxamido)thiazole-4-carboxylate derivatives have been synthesized using different methods, including microwave-assisted synthesis and one-pot synthesis techniques. These methods offer efficient and environmentally friendly approaches to produce these compounds (Boominathan et al., 2011), (Reddy & Krupadanam, 2010).
Antimicrobial and Antifungal Activities : Many studies have focused on the antimicrobial and antifungal properties of these compounds. For instance, some derivatives have shown significant antibacterial and antifungal activities, making them potential candidates for drug development (Ramaganesh et al., 2010), (Tiwari et al., 2018).
Antitumor Activity : Some this compound analogs have shown potential in vitro antitumor activity against various human tumor cell lines, indicating their relevance in cancer research (El-Subbagh et al., 1999).
Molecular Docking Studies : Molecular docking studies have been carried out to understand the binding interactions and potential mechanisms of action of these compounds, which is crucial for drug design and discovery (Tiwari et al., 2018).
Cytotoxicity and Safety Evaluations : Evaluations of cytotoxicity against human cancer cell lines and in vivo toxicity studies have been conducted to assess the safety and therapeutic potential of these compounds (Tiwari et al., 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of “ethyl 2-(4-oxo-4H-chromene-3-carboxamido)thiazole-4-carboxylate” are currently unknown .
Mode of Action
It is known that chromene derivatives can interact with various biological targets, leading to diverse physiological effects .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Properties
IUPAC Name |
ethyl 2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S/c1-2-22-15(21)11-8-24-16(17-11)18-14(20)10-7-23-12-6-4-3-5-9(12)13(10)19/h3-8H,2H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWVRRKMYGJXLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=COC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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